molecular formula C11H22N2O B4896667 N-(1-propylpiperidin-4-yl)propanamide

N-(1-propylpiperidin-4-yl)propanamide

Cat. No.: B4896667
M. Wt: 198.31 g/mol
InChI Key: JTUMPVDXPAQXDD-UHFFFAOYSA-N
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Description

N-(1-Propylpiperidin-4-yl)propanamide is a piperidine-based compound featuring a propyl group attached to the piperidine nitrogen and a propanamide moiety at the 4-position. Piperidine derivatives are prominent in medicinal chemistry due to their ability to interact with central nervous system (CNS) receptors, such as opioid or melatonin receptors, depending on substituents .

Properties

IUPAC Name

N-(1-propylpiperidin-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-3-7-13-8-5-10(6-9-13)12-11(14)4-2/h10H,3-9H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUMPVDXPAQXDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-propylpiperidin-4-yl)propanamide typically involves the reaction of 1-propylpiperidine with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows: [ \text{1-propylpiperidine} + \text{propanoyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(1-propylpiperidin-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The piperidine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols can be used.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of N-(1-propylpiperidin-4-yl)propylamine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(1-propylpiperidin-4-yl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-propylpiperidin-4-yl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Features and Molecular Properties

The following table summarizes key structural and molecular differences between N-(1-propylpiperidin-4-yl)propanamide and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Use/Activity
This compound (Target) C11H22N2O 198.31 (calculated) 1-Propylpiperidine, propanamide Hypothetical CNS modulation
N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide C16H24N2O2 276.38 Methoxymethyl, phenyl, propanamide Pharmaceutical intermediate
2'-Fluoroortho-Fluorofentanyl C22H26F2N2O 372.5 2-Fluorophenyl, phenethylpiperidine, propanamide Synthetic opioid (NPS)
4-Fluoroisobutyrylfentanyl (4F-iBF) C23H28FN2O 380.48 (calculated) 4-Fluorophenyl, phenethylpiperidine, isobutyramide High-potency opioid (NPS)
N-(1-Benzyl)-4-Methoxycarbonyl-N-Phenylpropanamide C23H28N2O3 380.48 Benzyl, methoxycarbonyl, phenyl, propanamide Carfentanil synthesis intermediate

Key Observations :

  • Instead, its simpler alkyl chain (propyl) may favor interactions with non-opioid CNS targets.
  • Molecular Weight : The target compound (198.31 g/mol) is significantly smaller than fentanyl analogs (>370 g/mol), suggesting differences in blood-brain barrier permeability and metabolic stability.

Pharmacological and Functional Insights

Opioid Receptor Agonists

Fentanyl analogs (e.g., 2'-fluoroortho-Fluorofentanyl, 4F-iBF) exhibit high potency at µ-opioid receptors due to their lipophilic aromatic substituents and phenethylpiperidine cores . In contrast, the absence of such groups in this compound implies distinct activity, possibly aligning with non-opioid piperidine derivatives like tasimelteon (a melatonin receptor agonist) .

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